3-Phenoxytoluene
Overview
Description
Mechanism of Action
3-Phenoxytoluene, also known as 1-Methyl-3-phenoxybenzene, is a chemical compound with the molecular formula C6H5OC6H4CH3 . It is a colorless, viscous liquid that is soluble in nonpolar solvents .
Mode of Action
It is synthesized by reacting an alcohol with a chloroformate in the presence of copper chloride . .
Biochemical Pathways
It is used as a raw material for the production of phenoxyethanol and other compounds
Action Environment
It is known that this compound is combustible , and its storage and handling require specific safety measures .
Biochemical Analysis
Biochemical Properties
It is known that it can be synthesized by reacting an alcohol with a chloroformate in the presence of copper chloride
Cellular Effects
It is known that it is used as a raw material for the production of phenoxyethanol , which has antimicrobial properties and is used as a preservative in cosmetics and medications .
Molecular Mechanism
It is known that it can be synthesized by reacting an alcohol with a chloroformate in the presence of copper chloride
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenoxytoluene can be synthesized through the catalytic condensation of m-cresol and chlorobenzene in the presence of potassium hydroxide. The reaction proceeds as follows:
- m-Cresol is converted to phenol potassium by reacting with potassium hydroxide.
- The phenol potassium is then catalytically condensed with chlorobenzene to form this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of aluminum or aluminum phenoxide as a catalyst. The process includes heating an aromatic hydroxy compound with aluminum or an aluminum phenoxide forming compound .
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxytoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxybenzaldehyde.
Reduction: Reduction reactions can convert it into phenoxybenzyl alcohol.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Phenoxybenzaldehyde
Reduction: Phenoxybenzyl alcohol
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-Phenoxytoluene has several applications in scientific research:
Biology: Research studies have explored its metabolism by bacteria such as Sphingomonas species.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of phenoxyethanol and other industrial chemicals.
Comparison with Similar Compounds
- Phenoxybenzaldehyde
- Phenoxybenzyl alcohol
- Phenoxybenzoic acid
- Permethrin
Uniqueness: 3-Phenoxytoluene is unique due to its specific structure, which allows it to serve as an intermediate in the synthesis of various pesticides and fungicides. Its ability to undergo multiple types of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
1-methyl-3-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDONPJKEOAWFGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027537 | |
Record name | 1-Methyl-3-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3586-14-9 | |
Record name | 3-Phenoxytoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3586-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-3-phenoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-methyl-3-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Methyl-3-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl m-tolyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PHENOXYTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZZI1Z67WR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 3-phenoxytoluene and how is it characterized?
A1: this compound consists of a toluene ring connected to a phenoxy group via an ether linkage at the meta position.
- Molecular Formula: C13H12O []
- Molecular Weight: 184.24 g/mol []
- Spectroscopic Data: The structure is confirmed by elemental analysis, 1H NMR, 13C NMR, IR, and MS. [, , ]
Q2: Can this compound be utilized in biocatalysis?
A3: Yes, this compound is a substrate for the enzyme cytochrome P450 BM-3, a bacterial monooxygenase. [, , ] This enzyme can catalyze the hydroxylation of this compound, demonstrating its potential for biocatalytic applications. [, ]
Q3: How does the structure of this compound influence its reactivity with cytochrome P450 BM-3?
A4: Studies using mutated forms of P450 BM-3, specifically the F87A mutant, showed an 8-fold increase in hydroxylation activity towards this compound compared to the wild-type enzyme. [] This finding highlights the importance of specific amino acid residues within the enzyme's active site for substrate binding and catalysis.
Q4: What analytical techniques are used to study the biocatalytic reactions of this compound?
A5: A colorimetric assay using 4-aminoantipyrine (4-AAP) has been developed to detect phenol formation during the hydroxylation of this compound by P450 BM-3. [] This assay allows for medium-throughput screening of enzyme mutants and exploration of substrate profiles. []
Q5: What are the implications of using electrocatalysis for this compound cleavage?
A7: Electrocatalytic hydrogenation offers a milder alternative to harsh chemical methods for cleaving ether bonds. [] This approach aligns with green chemistry principles by operating at low temperatures and atmospheric pressure, potentially reducing energy consumption and waste generation. [] Furthermore, the in-situ generation of hydrogen during electrocatalysis eliminates the need for external hydrogen sources, simplifying the reaction setup. []
Q6: Are there any green chemistry considerations regarding this compound and its derivatives?
A8: While this compound serves as a precursor to insecticides, its synthesis and the overall lifecycle of these compounds raise environmental concerns. Research is exploring greener alternatives, such as replacing traditional organic solvents with greener options like 1-butanol, 2-butanol, and dimethyl carbonate during biocatalytic reactions involving P450 BM-3. [] These green solvents show potential to minimize the environmental impact of this compound-related processes. []
Q7: What are the future directions for research on this compound?
A7: Further research on this compound could focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.